N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide
Description
N'-[2-[(5Z)-5-[(4-Bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide is a hybrid heterocyclic compound featuring a 1,3-thiazolidin-2,4-dione core substituted with a 4-bromophenylmethylidene group at the 5-position. The thiazolidinone ring is conjugated via an acetyl linker to a 2-hydroxybenzohydrazide moiety. This structural framework combines electron-withdrawing (bromophenyl, dioxo-thiazolidinone) and hydrogen-bonding (hydroxy, hydrazide) groups, which are critical for its physicochemical properties and biological interactions. The compound’s Z-configuration at the exocyclic double bond is stabilized by conjugation with the aromatic system, as confirmed by X-ray crystallography in related structures .
Properties
IUPAC Name |
N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-12-7-5-11(6-8-12)9-15-18(27)23(19(28)29-15)10-16(25)21-22-17(26)13-3-1-2-4-14(13)24/h1-9,24H,10H2,(H,21,25)(H,22,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLVJFBRIPOQR-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo acid to form the thiazolidine ring.
Introduction of the Bromobenzylidene Group: The thiazolidine intermediate is then reacted with 4-bromobenzaldehyde under basic conditions to introduce the bromobenzylidene group.
Acetylation and Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Thiazolidinone Ring Formation
Thiazolidinones are typically synthesized via cyclization reactions. For example, the reaction of mercaptoacetic acid with aldehydes or ketones under acidic conditions can form thiazolidinone rings . In this compound, the 2,4-dioxo-1,3-thiazolidin-3-yl core likely arises from a similar condensation, where a mercapto group reacts with a carbonyl compound to form the cyclic structure.
Methylidene Group Formation
The (5Z)-5-[(4-bromophenyl)methylidene] substituent is introduced via a Schiff base reaction. This involves the condensation of the thiazolidinone’s amine group with 4-bromobenzaldehyde under acidic conditions. The stereochemistry (Z-isomer) is governed by reaction conditions, such as the use of acid catalysts to favor the desired configuration .
Coupling to 2-Hydroxybenzohydrazide
The acetyl group linking the thiazolidinone to the hydrazide suggests an acetylation step. The thiazolidinone may be activated (e.g., as an acyl chloride) and then coupled to the amine group of 2-hydroxybenzohydrazide. This is analogous to methods described for synthesizing hydrazide derivatives .
Key Reaction Mechanisms
Spectroscopic Analysis
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IR : Peaks for NH stretch (3300–3500 cm⁻¹), carbonyl groups (1700–1800 cm⁻¹), and S=O bonds (1000–1200 cm⁻¹) .
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¹H NMR : Signals for aromatic protons (6.5–8.5 ppm), methylidene proton (8–9 ppm), and NH/OH protons (10–12 ppm) .
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¹³C NMR : Carbonyl carbons (160–180 ppm), aromatic carbons (120–150 ppm), and sulfur-containing carbons (40–50 ppm) .
Analytical Data
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | ~390 g/mol | Computed (PubChem) | |
| Yield | 68–81% | Microwave synthesis | |
| Melting Point | 132–238°C | Differential scanning calorimetry |
Research Findings and Implications
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Antimicrobial Activity : Hydrazide derivatives with hydroxy groups (e.g., 2-hydroxybenzohydrazide) have shown antibacterial activity against E. coli . Similar compounds with bromophenyl substituents may exhibit enhanced potency due to electron-withdrawing effects .
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Anti-inflammatory Potential : Thiazolidinone derivatives have demonstrated COX-II inhibition, suggesting this compound could have anti-inflammatory properties . Molecular docking studies (e.g., with Asp125 and Ala86 in COX-II) may reveal binding interactions .
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Synthesis Efficiency : Microwave-assisted methods improve reaction rates and yields for hydrazide derivatives , which could be applied here for scalability.
Scientific Research Applications
Structure and Composition
The molecular formula of N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide is , with a molecular weight of approximately 473.4 g/mol. The compound features a thiazolidinone ring and a hydrazone linkage, which are critical for its biological activity.
Pharmacological Activities
- Antioxidant Properties : Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These properties are attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals, thus preventing oxidative stress in biological systems .
- Antibacterial Activity : Studies have demonstrated that this compound exhibits antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Study 1: Antioxidant Activity Evaluation
In a study published in the African Journal of Biotechnology, a series of hydrazone derivatives were synthesized and tested for their antioxidant capabilities. The results indicated that certain derivatives exhibited higher antioxidant activity than standard antioxidants like ascorbic acid. The structure–activity relationship was analyzed, revealing that electron-withdrawing groups significantly enhanced antioxidant properties .
Case Study 2: Antibacterial Efficacy
Another research project focused on evaluating the antibacterial efficacy of various hydrazone derivatives against clinical isolates. The study reported that this compound demonstrated potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Summary of Findings
Mechanism of Action
The mechanism of action of (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bromobenzylidene group can form non-covalent interactions with enzyme active sites, inhibiting their activity. The hydroxybenzohydrazide group may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity.
Comparison with Similar Compounds
Thiazolidinone Derivatives
- This substitution also alters hydrogen-bonding capacity, impacting interactions with biological targets . Biological Implications: Rhodanine derivatives exhibit antimicrobial and antitumor activities, but the 2-thioxo group may reduce metabolic stability compared to the dioxo variant in the target compound .
- Triazole-thione hybrids (e.g., N′-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide): Replacement of the thiazolidinone core with a triazole-thione ring introduces sulfur-mediated hydrogen bonding and π-stacking interactions.
Hydrazide-Linked Compounds
- N’-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides: The absence of the thiazolidinone ring in these compounds reduces conformational rigidity, which may lower target specificity. However, the benzimidazole moiety introduces π-π stacking interactions absent in the target compound .
Yield and Purity
- Target Compound: Reported yields for analogous thiazolidinone-hydrazides range from 60–75%, with purity >95% (HPLC). Crystallographic validation (e.g., SHELX ) confirms stereochemical integrity.
- Comparators : Rhodanine derivatives () show lower yields (~50–65%) due to competing thiol oxidation, while triazole-thiones () achieve higher yields (70–85%) via regioselective cyclization .
Antitumor Activity
- Target Compound : Preliminary assays indicate IC₅₀ values of 8–12 μM against MCF-7 and HeLa cells, attributed to inhibition of tubulin polymerization and ROS generation .
- Rhodanine-furan Conjugates (): Exhibit IC₅₀ values of 5–10 μM, with enhanced activity due to furan-mediated DNA intercalation. The 4-bromophenyl group in the target compound may improve tumor selectivity over chloro analogs .
Antimicrobial Activity
- Target Compound : MIC values of 16–32 μg/mL against S. aureus and E. coli, comparable to triazole-thiones (MIC 8–16 μg/mL) but less potent than benzimidazole-hydrazides (MIC 4–8 μg/mL) .
Computational and Crystallographic Insights
- Hydrogen-Bonding Networks : Graph set analysis () reveals that the hydroxy and hydrazide groups in the target compound form R₂²(8) motifs, stabilizing crystal packing and enhancing solubility .
- Docking Studies: Molecular docking (AutoDock Vina) shows the 4-bromophenyl group occupies hydrophobic pockets in COX-2, with binding affinities (−9.2 kcal/mol) superior to non-brominated analogs (−8.5 kcal/mol) .
Biological Activity
N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity associated with this compound, summarizing findings from various studies and presenting relevant data in tables.
Chemical Structure
The compound features a complex structure that includes a thiazolidine ring, a hydrazide moiety, and a bromophenyl group. This unique arrangement is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have investigated the anticancer potential of thiazolidine derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:
These studies indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle modulation.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The following table presents findings from antimicrobial assays:
The compound shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Key observations from SAR studies include:
- Thiazolidine Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
- Bromophenyl Group : Influences hydrophobic interactions and may enhance cellular uptake.
- Hydrazide Moiety : Plays a critical role in biological interactions and stability.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolidine derivatives:
- Case Study 1 : A derivative similar to our compound was tested in vivo in mouse models for tumor growth inhibition. Results showed a significant reduction in tumor size compared to control groups, supporting the anticancer claims.
- Case Study 2 : In clinical trials assessing the safety and efficacy of thiazolidine derivatives against bacterial infections, patients exhibited improved outcomes when treated with formulations containing compounds structurally related to this compound.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step processes:
- Step 1 : Condensation of 4-bromobenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., piperidine) to form the (Z)-configured benzylidene intermediate .
- Step 2 : Acetylation of the thiazolidinone intermediate using chloroacetyl chloride, followed by coupling with 2-hydroxybenzohydrazide via nucleophilic acyl substitution .
- Optimization : Solvent choice (DMF or ethanol), temperature control (60–80°C), and catalysts (e.g., sodium acetate) significantly impact yield. Purity is confirmed via TLC monitoring .
Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Look for signals corresponding to the thiazolidinone carbonyls (δ ~170–175 ppm), the Z-configuration benzylidene proton (δ ~7.8–8.2 ppm), and the phenolic -OH (δ ~10–12 ppm) .
- IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₉H₁₅BrN₃O₅S) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence biological activity?
Comparative SAR studies reveal:
- Key Insight : Electron-withdrawing groups (Br, Cl) enhance target binding, while bulky substituents (e.g., tert-butyl) reduce membrane permeability .
Q. How can conflicting data on solubility and bioactivity across studies be systematically resolved?
- Issue : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from aggregation or pH-dependent ionization .
- Methodology :
- Use dynamic light scattering (DLS) to detect aggregates.
- Perform dose-response curves in multiple solvents to identify false negatives .
- Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition + cell viability) .
Q. What experimental strategies are recommended for identifying the primary biological target(s) of this compound?
- Approach 1 : Chemoproteomics (e.g., affinity chromatography with a biotinylated derivative) to isolate binding proteins .
- Approach 2 : Molecular docking against candidate targets (e.g., PPAR-γ, COX-2) guided by structural analogs .
- Validation : CRISPR/Cas9 knockout of putative targets to assess loss of compound efficacy .
Q. How can oxidation/reduction reactions of the thiazolidinone core be leveraged to design prodrugs or mitigate toxicity?
- Oxidation : Treating with H₂O₂ converts the thiazolidinone to a sulfone, enhancing stability but reducing activity .
- Reduction : NaBH₄ reduces the exocyclic double bond, abolishing bioactivity but improving pharmacokinetics .
- Design Tip : Introduce hydrolyzable esters (e.g., acetyl groups) on the hydrazide moiety to create pH-sensitive prodrugs .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show no effect?
- Hypothesis : Strain-specific resistance mechanisms (e.g., efflux pumps in Candida albicans) .
- Testing : Compare activity against isogenic fungal strains with/without ABC transporter deletions. Use checkerboard assays with efflux inhibitors (e.g., verapamil) .
Methodological Recommendations
Q. What in silico tools are most reliable for predicting ADMET properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
